2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid
Overview
Description
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid is an organic compound with the molecular formula C16H15NO5 It is known for its unique structure, which includes a benzoic acid moiety linked to a methoxyphenoxy group through an acetylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Formation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-methoxyphenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-methoxyphenoxy)acetyl chloride.
Amidation: The acetyl chloride is reacted with 2-aminobenzoic acid in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[[2-(4-hydroxyphenoxy)acetyl]amino]benzoic acid.
Reduction: Formation of 2-[[2-(4-methoxyphenoxy)ethanol]amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(4-hydroxyphenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid
Uniqueness
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUZGSREIUIPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233597 | |
Record name | 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69764-06-3 | |
Record name | 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69764-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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